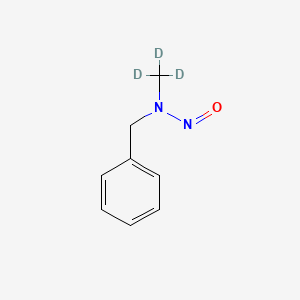

N-Nitrosobenzylmethyl-d3-amine

Description

General Context of Nitrosamine (B1359907) Research

N-nitrosamines are a class of chemical compounds that have been the subject of extensive scientific research for over five decades. accessiblemeds.org These compounds are formed by the reaction of secondary or tertiary amines with a nitrosating agent. accessiblemeds.org The widespread presence of nitrosamine precursors in various products and the relative ease of the nitrosation reaction have made them a subject of interest in diverse fields, including food science, environmental science, and pharmaceutical development. accessiblemeds.orgacs.org

The primary focus of nitrosamine research has been on their chemical properties, formation mechanisms, and interactions with biological systems. acs.orgnih.gov A significant area of investigation involves understanding how these compounds are metabolized. aacrjournals.org This metabolic activation is often a prerequisite for their biological activity. acs.org Research has identified specific enzymes, such as cytochrome P450s, as key players in the metabolism of nitrosamines. nih.govtandfonline.com For instance, studies on N-nitrosobenzylmethylamine (NBzMA) have shown that CYP2A6 and, to a lesser extent, CYP2E1 are important enzymes in its metabolic activation in human systems. nih.govtandfonline.com The metabolism of NBzMA results in various products, including benzaldehyde, benzyl (B1604629) alcohol, and benzoic acid. nih.govtandfonline.com

Significance of Deuterated Nitrosamines in Mechanistic and Analytical Studies

Deuterated nitrosamines, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), are invaluable tools in scientific research. Their significance lies in the kinetic isotope effect (KIE), a phenomenon where the difference in mass between hydrogen and deuterium can lead to different reaction rates. This effect is particularly useful in elucidating reaction mechanisms.

In mechanistic studies, the substitution of deuterium at a specific position in a molecule can help determine if the cleavage of the carbon-hydrogen bond at that position is a rate-limiting step in a chemical reaction. nih.gov If the reaction proceeds slower with the deuterated compound, it provides strong evidence that the C-H bond is broken during the slowest step of the reaction. nih.gov This approach has been widely used to study the metabolic activation of nitrosamines. nih.govoup.com For example, studies with deuterated N-nitrosodimethylamine (NDMA) have shown a significant deuterium isotope effect on its metabolism, suggesting that the breaking of a C-H bond is a critical step in its biological activation. nih.govnih.govaacrjournals.org These studies have been instrumental in understanding how nitrosamines are transformed into reactive intermediates within biological systems. acs.org

In analytical chemistry, deuterated compounds, including N-Nitrosobenzylmethyl-d3-amine, serve as excellent internal standards for quantitative analysis, particularly in mass spectrometry-based methods. adventchembio.com Because they are chemically almost identical to their non-deuterated counterparts, they behave similarly during sample preparation, extraction, and chromatographic separation. adventchembio.com However, their difference in mass allows them to be distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to a sample, the quantity of the non-deuterated target analyte can be determined with high accuracy and precision. adventchembio.com This is crucial for obtaining reliable and reproducible data, especially when analyzing trace levels of nitrosamines in complex matrices such as pharmaceutical products, environmental samples, and biological fluids. adventchembio.com Regulatory bodies often require the use of such validated analytical methods. adventchembio.com

Historical Development of this compound as a Research Tool

NBzMA has been identified as a potent esophageal carcinogen in rodents and has been found as a contaminant in certain foods. nih.govtandfonline.com This prompted detailed investigations into its metabolic pathways to understand its mechanism of action. nih.govtandfonline.comnih.govoup.com Early research focused on identifying the enzymes responsible for its metabolism and the resulting metabolic products. nih.govtandfonline.com

The use of isotopically labeled compounds, particularly those labeled with tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]), was a common practice in these metabolic studies to trace the fate of the molecule. nih.govtandfonline.com The logical progression from radioactive isotope labeling to stable isotope labeling, such as with deuterium, was driven by the desire to probe the mechanistic details of the metabolic reactions, specifically the role of C-H bond cleavage. The synthesis of this compound, with deuterium atoms on the methyl group, would allow researchers to specifically investigate the demethylation pathway of NBzMA metabolism through the kinetic isotope effect. This deuterated analog is now commercially available from various suppliers of chemical standards, indicating its established role as a tool for research and analytical testing. lgcstandards.comlgcstandards.comscientificlabs.co.uk

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-(trideuteriomethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10(9-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXUJKBJBFLCAR-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CC=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies for N Nitrosobenzylmethyl D3 Amine

Precursor Synthesis and Purification for Deuterated N-Nitrosobenzylmethylamine

The foundational step in synthesizing N-Nitrosobenzylmethyl-d3-amine is the preparation of its deuterated precursor, N-benzyl-N-(trideuteriomethyl)amine. This involves the site-selective incorporation of a methyl-d3 group onto a benzylamine (B48309) derivative.

Methods for Deuterium (B1214612) Incorporation into Methyl Group

Several strategies exist for the introduction of the trideuteriomethyl (-CD3) group. The choice of method often depends on the availability of starting materials, desired isotopic purity, and reaction scale.

One common approach involves the use of nitromethane-d3 (B1582242) as a precursor. google.com This method typically includes the following steps:

Deuterium Exchange: Nitromethane (B149229) undergoes a base-catalyzed hydrogen-deuterium exchange with deuterium oxide (D₂O). A phase-transfer catalyst can facilitate this exchange.

Reduction: The resulting nitromethane-d3 is then reduced to methyl-d3-amine (B1598088). A common reducing agent for this transformation is lithium aluminum deuteride (B1239839) (LiAlD₄) in an anhydrous solvent like ether to maintain isotopic integrity.

N-Alkylation: The synthesized methyl-d3-amine or its hydrochloride salt can then be used to alkylate a benzyl-containing substrate. researchgate.net

Another effective method utilizes N-(1,1,1-trideuteriomethyl)phthalimide . This reagent can be subjected to acidic hydrolysis to yield methyl-d3-amine salts, which can then be used in subsequent alkylation reactions. google.com

A more direct route involves the N-alkylation of a primary or secondary amine with a stable isotope-labeled alkyl halide. nih.gov For the synthesis of the this compound precursor, this would involve reacting benzylamine with a trideuteriomethyl halide (e.g., CD₃I). Often, the amine is first protected with a group like Boc (tert-butyloxycarbonyl) before alkylation. researchgate.netnih.gov

Optimization of Isotopic Purity and Yield

Achieving high isotopic purity and yield is critical in the synthesis of deuterated standards. Several factors can influence the outcome:

Solvent Choice: The use of aprotic solvents during the synthesis of the deuterated amine precursor is crucial to prevent isotopic scrambling or back-exchange of deuterium with hydrogen.

Reaction Conditions: Temperature and reaction time must be carefully controlled. For instance, the deuterium exchange on nitromethane can be carried out at elevated temperatures (e.g., 80–100°C) for an extended period (24–48 hours) to maximize deuterium incorporation.

Purification: Purification of the intermediate deuterated amine is essential to remove any unreacted starting materials or byproducts that could interfere with the subsequent nitrosation step. Techniques like distillation or crystallization are often employed.

Table 1: Comparison of Deuteration Methods for Methyl Group

| Method | Deuterated Reagent | Key Reaction Steps | Reported Isotopic Purity |

|---|---|---|---|

| From Nitromethane-d3 | Nitromethane, D₂O | H-D exchange, Reduction | >98% |

| From N-(1,1,1-trideuteriomethyl)phthalimide | N-(1,1,1-trideuteriomethyl)phthalimide | Acidic Hydrolysis | High |

Nitrosation Reactions for this compound Formation

Once the deuterated precursor, N-benzyl-N-(trideuteriomethyl)amine, has been synthesized and purified, the final step is the introduction of the nitroso (-N=O) group.

Reaction Conditions and Selectivity

The nitrosation of secondary amines is a well-established chemical transformation. jchr.org The most common method involves the reaction of the secondary amine with a nitrosating agent, typically generated in situ from sodium nitrite (B80452) (NaNO₂) under acidic conditions. sci-hub.se

The reaction is generally carried out at low temperatures to prevent unwanted side reactions. The choice of acid can also influence the reaction's efficiency. While strong mineral acids like hydrochloric acid are often used, other acidic catalysts such as p-toluenesulfonic acid have also been employed to facilitate the reaction under mild conditions. researchgate.netjchr.org The reaction mechanism involves the formation of a nitrosonium ion (NO⁺), which then acts as the electrophile that attacks the nitrogen of the secondary amine. jchr.org

For tertiary amines, nitrosative dealkylation can occur, but this process is generally slower than the nitrosation of secondary amines. sci-hub.seefpia.eu Since the precursor for this compound is a secondary amine, the nitrosation reaction is typically efficient and selective.

Purification and Isolation Techniques for the Labeled Compound

After the nitrosation reaction, the desired this compound must be isolated and purified from the reaction mixture. Common purification techniques include:

Extraction: The product is often extracted from the aqueous reaction mixture into an organic solvent like dichloromethane. nih.gov

Chromatography: Column chromatography, often using silica (B1680970) gel or Florisil, is a standard method for purifying nitrosamines. nih.gov This allows for the separation of the desired product from any unreacted starting material or byproducts.

Solid-Phase Extraction (SPE): SPE cartridges can also be used for cleanup and purification. nih.gov

QuEChERS-based purification: This "Quick, Easy, Cheap, Effective, Rugged, and Safe" method has been applied to the purification of nitrosamines from complex matrices. rsc.org

The purity of the final product is typically confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can also verify the isotopic enrichment. nih.govrsc.org

Table 2: Typical Nitrosation and Purification Parameters

| Step | Reagents/Techniques | Conditions | Purpose |

|---|---|---|---|

| Nitrosation | Sodium nitrite, Acid (e.g., HCl, p-TSA) | Low temperature, controlled pH | Formation of the nitroso group |

| Extraction | Dichloromethane or other organic solvents | Liquid-liquid extraction | Isolation from aqueous phase |

| Purification | Column Chromatography, SPE, QuEChERS | Gradient or isocratic elution | Removal of impurities |

Advanced Analytical Characterization and Methodological Applications of N Nitrosobenzylmethyl D3 Amine

Spectroscopic Techniques for Structural Elucidation of N-Nitrosobenzylmethyl-d3-amine

Spectroscopic methods are indispensable for confirming the molecular structure of this compound, providing insights into its electronic and vibrational properties, and verifying the location and extent of deuterium (B1214612) labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²H)

NMR spectroscopy is a powerful tool for probing the atomic environment within a molecule. For this compound, a combination of ¹H, ¹³C, and ²H NMR would be employed for full structural verification.

¹H NMR Spectroscopy: In the proton NMR spectrum, the aromatic protons of the benzyl (B1604629) group would be expected to appear in the region of 7.2-7.4 ppm. The benzylic protons (-CH₂-) would likely exhibit a singlet at approximately 4.5-5.0 ppm. Due to the deuterium substitution on the methyl group, the characteristic singlet for the N-methyl protons (typically around 3.0 ppm) would be absent. The presence of rotamers due to restricted rotation around the N-N bond could lead to the observation of two distinct sets of signals for the benzylic protons. acanthusresearch.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further structural confirmation. The aromatic carbons would generate signals between 125 and 140 ppm. The benzylic carbon is expected to resonate around 50-55 ppm. The signal for the deuterated methyl carbon (-CD₃) would be observed as a multiplet due to carbon-deuterium coupling, at a chemical shift slightly downfield from a typical N-methyl carbon, likely in the 20-30 ppm range.

²H NMR Spectroscopy: Deuterium NMR is instrumental in confirming the site of isotopic labeling. A single resonance peak would be expected in the ²H NMR spectrum, corresponding to the deuterated methyl group, thus confirming the position and isotopic purity of the label.

Expected ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.2-7.4 | Multiplet | 5H | Aromatic protons |

Expected ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~125-140 | Aromatic carbons |

| ~50-55 | Benzylic carbon (-CH₂-) |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands would include the C-H stretching of the aromatic and benzylic groups around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The N-N=O stretching vibration of the nitrosamine (B1359907) group is expected to appear in the region of 1430-1460 cm⁻¹. The C-D stretching vibrations of the deuterated methyl group would be observed at a lower frequency than C-H stretching, typically in the 2000-2250 cm⁻¹ range. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the aromatic ring would be a prominent feature.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3000-3100 | Aromatic C-H stretch |

| ~2850-2950 | Benzylic C-H stretch |

| ~2000-2250 | C-D stretch |

| ~1450-1600 | Aromatic C=C stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound is expected to exhibit two characteristic absorption bands. The first, a high-intensity band in the 200-230 nm region, corresponds to a π → π* transition within the phenyl ring and the N=O group. The second, a lower intensity band around 330-370 nm, is attributed to the n → π* transition of the lone pair of electrons on the nitrogen and oxygen atoms of the nitrosamine group.

Expected UV-Vis Absorption Maxima for this compound

| Wavelength (λmax, nm) | Electronic Transition |

|---|---|

| ~200-230 | π → π* |

Mass Spectrometry (MS) Applications of this compound

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is critical for unequivocally confirming the elemental composition of this compound. By providing a highly accurate mass measurement, it can distinguish the deuterated compound from its non-deuterated counterpart and other potential impurities with similar nominal masses. The expected accurate mass of the protonated molecule [M+H]⁺ would be calculated based on the precise masses of its constituent isotopes.

Expected HRMS Data for this compound

| Ion | Calculated m/z |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of this compound. By selecting the precursor ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated, which serves as a structural fingerprint.

A primary fragmentation pathway for N-nitrosamines is the cleavage of the N-N bond, which would result in the loss of the NO radical (30 Da). Another significant fragmentation would be the cleavage of the benzyl-nitrogen bond, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. The presence of the deuterated methyl group would be evident in fragments containing this moiety, which would be 3 Da heavier than their non-deuterated analogs. The study of these fragmentation patterns is essential for the development of sensitive and specific analytical methods for the detection and quantification of nitrosamines.

Plausible MS/MS Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|

| 154.1 | 124.1 | NO |

| 154.1 | 91.1 | C₂H₂D₃NO |

Application as an Internal Standard in Quantitative Mass Spectrometry (LC-MS/MS, GC-MS)

This compound serves as a highly effective internal standard (IS) for the quantitative analysis of nitrosamine impurities in various matrices, including pharmaceutical drug substances and products. veeprho.com As a stable isotope-labeled (SIL) analogue of N-Nitroso-N-methylbenzylamine, its utility is primarily rooted in the principle of isotope dilution mass spectrometry. In this technique, a known quantity of the deuterated standard is added to a sample prior to extraction and analysis.

The key advantage of using a SIL internal standard is that it shares nearly identical physicochemical properties—such as polarity, ionization efficiency, and chromatographic retention time—with its non-labeled counterpart (the analyte). nih.gov Consequently, it experiences similar effects from sample preparation steps (e.g., extraction, concentration) and potential matrix-induced signal suppression or enhancement during mass spectrometric analysis. By measuring the ratio of the analyte's signal response to the internal standard's signal response, accurate and precise quantification can be achieved, as this ratio corrects for variations in sample recovery and instrument performance. nih.gov This makes this compound an essential tool for developing robust and reliable analytical methods using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS). veeprho.com

Method Development and Validation Parameters (e.g., linearity, precision, accuracy)

The development and validation of analytical methods for quantifying trace-level nitrosamine impurities are critical for ensuring pharmaceutical safety and are guided by international regulatory standards, such as those from the International Council for Harmonisation (ICH). japsonline.com The use of this compound as an internal standard is integral to achieving the required levels of method performance.

Method Validation Parameters in Nitrosamine Analysis:

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. It is typically evaluated by the coefficient of determination (r²). | r² ≥ 0.99 japsonline.comrestek.com |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is expressed as the relative standard deviation (%RSD). | %RSD ≤ 15% |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments at different concentration levels. | Recovery between 80% and 120% |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | No significant interfering peaks at the retention time of the analyte and internal standard. |

In practice, a method for a target nitrosamine analyte would be validated using this compound as the internal standard. For instance, in the validation of an LC-MS/MS method for N-Nitrosodimethylamine (NDMA), precision was demonstrated with six different measurements, yielding results with a relative standard deviation (RSD) of less than 3%. japsonline.com Accuracy was confirmed through spike-recovery experiments at various concentrations, with results falling within acceptable ranges. japsonline.commdpi.com The internal standard ensures that even with slight variations in sample preparation or injection volume, the ratio of the analyte to the standard remains constant, thereby ensuring the precision and accuracy of the results.

Calibration Curve Generation and Detection Limit Determination

Calibration Curve Generation: For quantitative analysis, a calibration curve is generated by preparing a series of calibration standards containing a fixed concentration of the internal standard (this compound) and varying, known concentrations of the target analyte. The standards are analyzed by LC-MS/MS or GC-MS, and the peak area response for both the analyte and the internal standard are recorded.

A calibration curve is then constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. This ratio-based calibration corrects for potential variability. Methods for nitrosamine analysis typically demonstrate excellent linearity over a range from the limit of quantitation (LOQ) up to several times the specification limit. japsonline.commdpi.com For example, a validated LC-MS/MS method for NDMA showed linearity from 0.03 ppm to 20 ppm with a correlation coefficient (r²) greater than 0.99. japsonline.com Another study for nitrosamine impurities reported linearity with r² values of 0.996 and higher. restek.com

Detection Limit Determination: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial performance characteristics of analytical methods for genotoxic impurities.

LOD: The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

LOQ: The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

These limits are often determined based on the signal-to-noise ratio (S/N), with an S/N of 3 typically used for LOD and an S/N of 10 for LOQ. ijper.org The high sensitivity afforded by using tandem mass spectrometry, combined with the corrective abilities of an internal standard like this compound, allows for the establishment of very low detection limits. For instance, a published LC-MS/MS method for NDMA could detect the impurity down to 0.01 ppm and quantify it at 0.03 ppm. japsonline.com Similarly, GC-MS/MS methods for various nitrosamines have achieved LODs below 3 ppb. restek.com

Chromatographic Techniques for this compound Analysis

The analysis of this compound and its corresponding non-labeled analytes relies on high-resolution chromatographic separation techniques to resolve them from complex sample matrices before detection.

Gas Chromatography (GC) Methodologies

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile nitrosamines. edqm.eu When using this compound as an internal standard, the GC method must provide good resolution and peak shape for both the standard and the target analytes. Direct liquid injection is often preferred for its simplicity and applicability to a wide range of nitrosamines. restek.com

A typical GC-MS/MS method involves separation on a capillary column followed by detection. The conditions are optimized to achieve separation of multiple nitrosamine compounds in a single run, often in under 10 minutes. restek.com

Example GC Method Parameters for Nitrosamine Analysis:

| Parameter | Condition |

| Injection | Liquid injection |

| Column | e.g., Rxi-5Sil MS, 30 m x 0.25 mm ID, 0.25 µm |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 40°C hold, ramp to 280°C) |

| Detector | Triple Quadrupole Mass Spectrometer (MS/MS) |

Liquid Chromatography (LC) Methodologies

Liquid chromatography, particularly when coupled with tandem mass spectrometry, is the most common and powerful technique for analyzing a broad range of nitrosamines, including those that are less volatile or thermally unstable. thermofisher.com this compound is ideally suited for these methods. Reversed-phase chromatography using a C18 column is frequently employed for separation. japsonline.com

The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with an additive such as formic acid to improve ionization efficiency and peak shape. japsonline.comijper.org A gradient elution program, where the proportion of the organic solvent is increased over time, is used to effectively separate nitrosamines with different polarities. japsonline.com

Example LC Method Parameters for Nitrosamine Analysis:

| Parameter | Condition |

| Column | e.g., ACE C18-AR (150 x 4.6 mm, 3 µm) japsonline.com |

| Mobile Phase A | 0.1% Formic Acid in Water japsonline.com |

| Mobile Phase B | Methanol japsonline.com |

| Flow Rate | 0.8 mL/min japsonline.com |

| Column Temp | 40°C japsonline.com |

| Injection Vol | 50 µL japsonline.com |

| Detector | Triple Quadrupole Mass Spectrometer (MS/MS) |

Coupling with Spectroscopic and Mass Spectrometric Detectors

To achieve the ultra-low detection limits required for nitrosamine analysis, both GC and LC systems are coupled with highly sensitive and selective detectors, most notably tandem mass spectrometers (MS/MS). japsonline.comrestek.com

The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is standard practice. japsonline.comedqm.eu In MRM, the first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the parent ion of the target compound (e.g., this compound). This isolated ion then passes into the second quadrupole (Q2), the collision cell, where it is fragmented. The third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion. This two-stage mass filtering process (parent ion → fragment ion) is highly specific and significantly reduces background noise, enabling quantification at the parts-per-billion (ppb) level. restek.comjapsonline.com This high selectivity is crucial for minimizing interference from the sample matrix, which is essential for accurate trace-level analysis in complex samples like pharmaceutical formulations.

Mechanistic Investigations and Biotransformation Pathways of N Nitrosobenzylmethyl D3 Amine Non Toxicological Focus

Enzymatic N-Demethylation Pathways of N-Nitrosobenzylmethyl-d3-amine

The primary route of metabolic activation for many N-nitrosamines is through enzymatic N-dealkylation, a process initiated by the oxidation of the α-carbon atom. In the case of this compound, this involves the demethylation of the deuterated methyl group.

Role of Cytochrome P450 Enzymes in N-Oxidation and Demethylation

The initial and rate-limiting step in the N-demethylation of N-nitrosamines is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. These heme-containing monooxygenases are responsible for the oxidative metabolism of a wide array of xenobiotics. For the parent compound, N-nitrosobenzylmethylamine, specific human CYP isozymes have been identified as the primary catalysts for its metabolism. Studies have shown that CYP2A6 and, to a lesser extent, CYP2E1 are the key enzymes involved in its metabolic activation.

The proposed mechanism for the N-demethylation of this compound by cytochrome P450 involves the abstraction of a deuterium (B1214612) atom from the trideuteriomethyl group, followed by hydroxylation to form an unstable α-hydroxy-N-nitrosamine intermediate. This intermediate then spontaneously decomposes to yield formaldehyde-d2 and the corresponding primary nitrosamine (B1359907), which can undergo further metabolic transformations.

Table 1: Cytochrome P450 Isozymes Involved in the Metabolism of the Parent Compound, N-Nitrosobenzylmethylamine

| Enzyme Family | Specific Isozyme | Role in Metabolism |

| Cytochrome P450 | CYP2A6 | Major catalyst for N-demethylation |

| Cytochrome P450 | CYP2E1 | Minor contributor to N-demethylation |

Identification of Intermediate Metabolites (Mechanistic Context)

The enzymatic N-demethylation of this compound proceeds through a series of transient intermediates. Following the initial C-D bond cleavage and hydroxylation by cytochrome P450, the resulting α-hydroxynitrosamine is highly unstable. This intermediate rapidly undergoes non-enzymatic decomposition.

The primary products of this decomposition are formaldehyde-d2 (DCDO) and a benzylmethyl-diazohydroxide intermediate. The latter can then lose a water molecule to form a reactive diazonium ion. In a cellular environment, this diazonium ion can react with various nucleophiles. The major identified metabolites from the parent compound, N-nitrosobenzylmethylamine, include benzaldehyde, benzyl (B1604629) alcohol, and benzoic acid, which provides insight into the subsequent fate of the benzyl moiety following the initial demethylation event.

Deuterium Isotope Effects on Reaction Kinetics and Mechanisms

The substitution of hydrogen with deuterium in the methyl group of this compound has profound effects on the kinetics of its enzymatic demethylation. This is due to the kinetic isotope effect (KIE), where the cleavage of a C-D bond is significantly slower than the cleavage of a C-H bond due to the higher bond energy of the former.

For related N-nitrosamines, such as N-nitrosodimethylamine, significant deuterium isotope effects have been observed in their metabolism. Deuteration has been shown to decrease the rate of metabolism, which is consistent with the C-H (or C-D) bond cleavage being the rate-determining step in the reaction mechanism. For N-nitrosodimethylamine, deuteration led to a decrease in its in vivo metabolism and a shift in the metabolic pathway towards denitrosation.

The magnitude of the KIE can provide valuable information about the transition state of the reaction. A large KIE suggests a transition state where the C-D bond is significantly broken. By studying the KIE in the metabolism of this compound, researchers can gain a deeper understanding of the precise mechanism of cytochrome P450-catalyzed N-demethylation.

Table 2: Observed Deuterium Isotope Effects in the Metabolism of a Related Nitrosamine

| Compound | Parameter | Isotope Effect (kH/kD) | Reference |

| N-nitrosodimethylamine | In vivo metabolism | >1 | |

| N-nitrosodimethylamine | In vitro metabolism | Significant |

Denitrosation Mechanisms and Pathways of this compound

Denitrosation is a metabolic pathway that involves the removal of the nitroso group from the N-nitrosamine molecule. This process can occur through both oxidative and reductive mechanisms and is generally considered a detoxification pathway.

The denitrosation of N-nitrosamines can also be catalyzed by cytochrome P450 enzymes. The proposed mechanisms involve either a one-electron reduction of the nitrosamine, leading to the release of nitric oxide (NO), or an oxidative pathway. Studies with the parent compound, N-nitrosobenzylmethylamine, have shown that it can undergo denitrosation in the presence of rat liver microsomes.

The deuterium substitution in this compound is not expected to have a primary isotope effect on the denitrosation reaction itself, as it does not directly involve the cleavage of the C-D bond. However, a secondary isotope effect may be observed if the conformational changes required for enzyme binding are affected by the deuterated methyl group. Furthermore, as the N-demethylation pathway is slowed by the deuterium isotope effect, a greater proportion of the compound may be shunted towards the denitrosation pathway.

This compound as a Mechanistic Probe in Biochemical Reactions

The primary application of this compound in non-toxicological research is as a mechanistic probe to elucidate the intricacies of enzyme-catalyzed reactions, particularly those mediated by cytochrome P450.

By comparing the metabolic rates and product distributions of this compound with its non-deuterated counterpart, researchers can:

Investigate enzyme mechanisms: The magnitude of the KIE can help to characterize the geometry of the transition state and provide insights into how the enzyme facilitates the reaction.

Elucidate metabolic switching: The presence of the deuterium label can slow down one metabolic pathway (N-demethylation), allowing for the observation and quantification of alternative pathways, such as denitrosation.

While specific studies detailing the use of this compound as a mechanistic probe are not extensively documented in publicly available literature, the principles of its application are well-established through studies of other deuterated N-nitrosamines. The insights gained from such studies are crucial for understanding the fundamental biochemical processes involved in the metabolism of this class of compounds.

Degradation, Stability, and Environmental Transformation Studies of N Nitrosobenzylmethyl D3 Amine

Photolytic Degradation of N-Nitrosobenzylmethyl-d3-amine

Photolytic degradation, or photolysis, is a significant pathway for the breakdown of nitrosamines in the environment, particularly in aquatic systems exposed to sunlight researchgate.net. Nitrosamines are known to be susceptible to photodegradation, which can lead to their transformation into various byproducts researchgate.net. Ultraviolet (UV) photolysis is considered a promising technology for the removal of nitrosamines from water mdpi.com.

The efficiency of photolytic degradation is highly dependent on the wavelength and intensity of light. Studies on N-nitrosodimethylamine (NDMA) have shown that the N-N bond is particularly susceptible to breakage under photolysis with a low-pressure UV lamp mdpi.com. The process involves the absorption of photons, which excites the molecule and can lead to the cleavage of chemical bonds. The rate of degradation generally increases with increasing light intensity, as more photons are available to initiate the photochemical reactions. For nitrosamines, irradiation can efficiently and irreversibly degrade the compound to its parent amine and nitrogen gas (N2) or nitrous oxide (N2O) nih.gov.

While specific studies on this compound are not available, it is anticipated that its photolytic degradation would follow a similar pattern to other nitrosamines, with the rate and efficiency being influenced by the specific environmental conditions, such as the presence of photosensitizers and the spectral characteristics of the incident light.

The photolytic degradation of nitrosamines can result in a variety of products. For NDMA, three primary degradation pathways induced by UV photolysis have been identified mdpi.com:

Homolytic cleavage of the N-N bond, forming an aminium radical and nitric oxide.

Heterolytic photocleavage of the N-N bond, facilitated by water, to form dimethylamine and nitrous acid.

Formation of N-methylidenemethylamine, nitric oxide, and a superoxide anion radical in the presence of dissolved oxygen.

Based on these established pathways for NDMA, the expected photodegradation products for this compound are outlined in the table below.

Interactive Data Table: Potential Photodegradation Products of this compound

| Precursor Compound | Degradation Pathway | Potential Products |

|---|---|---|

| This compound | Homolytic Cleavage | Benzylmethyl-d3-aminium radical, Nitric oxide |

| This compound | Heterolytic Cleavage | Benzylmethyl-d3-amine, Nitrous acid |

| This compound | Reaction with Oxygen | N-benzylidenemethylamine-d3, Nitric oxide, Superoxide radical |

Hydrolytic Stability of this compound in Aqueous Environments

Hydrolysis is a chemical process in which a molecule of water reacts with another substance, sometimes causing both substances to split into two or more new substances. The hydrolytic stability of a compound is a measure of its resistance to this process. Some nitrosamines have been shown to be resistant to hydrolytic degradation under various pH conditions (pH 4, 7, and 9) researchgate.net. However, the stability can be influenced by temperature and the specific chemical structure of the nitrosamine (B1359907).

There is a lack of specific data on the hydrolytic stability of this compound. General findings for other nitrosamines suggest that hydrolysis may not be a primary degradation pathway under typical environmental conditions. Further research is needed to determine the precise hydrolytic stability and potential hydrolysis products of this compound across a range of environmental pH and temperature conditions.

Microbial Biotransformation and Biodegradation of this compound

Microbial biotransformation is a key process in the environmental fate of many organic compounds medcraveonline.cominteresjournals.orgmedcraveonline.com. This process involves the alteration of a chemical compound by microorganisms, which can lead to its degradation and mineralization medcraveonline.com.

While specific microbial strains capable of degrading this compound have not been identified, research on other nitrosamines, particularly NDMA, has revealed several capable microorganisms. These findings provide a basis for understanding the potential for microbial degradation of this compound.

Interactive Data Table: Microbial Strains Involved in the Degradation of Nitrosamines

| Microbial Strain | Target Nitrosamine | Reference |

|---|---|---|

| Pseudomonas mendocina KR1 | N-Nitrosodimethylamine (NDMA) | nih.govresearchgate.netethz.ch |

| Rhodococcus ruber ENV425P | N-Nitrosodimethylamine (NDMA) | ethz.ch |

| Mycobacterium vaccae JOB5 | N-Nitrosodimethylamine (NDMA) | ethz.ch |

| Methylosinus trichospoium OB3b | N-Nitrosodimethylamine (NDMA) | ethz.ch |

| Comamonas sp. strain JS765 | Nitrobenzene (structurally related) | nih.gov |

These microorganisms utilize various enzymatic systems to break down nitrosamines. The process is often cometabolic, meaning the microbe does not use the nitrosamine as a primary source of carbon or energy nih.govresearchgate.netethz.ch.

The metabolic pathways for nitrosamine degradation can be complex. For NDMA, the degradation by Pseudomonas mendocina KR1 is initiated by toluene-4-monooxygenase (T4MO), which oxidizes NDMA to N-nitrodimethylamine (NTDMA) researchgate.netethz.ch. This intermediate is then further metabolized to N-nitromethylamine and formaldehyde nih.govresearchgate.net.

While microbial metabolic pathways for N-Nitrosobenzylmethylamine are not well-documented, studies on its metabolism in human cytochrome P-450 enzyme systems can offer insights into potential initial transformation steps. These studies have identified benzaldehyde, benzyl (B1604629) alcohol, and benzoic acid as major metabolites nih.gov. This suggests that hydroxylation of the benzyl group is a likely initial step in the metabolic pathway.

An analogous microbial pathway for this compound could involve an initial oxidation or hydroxylation, followed by cleavage of the N-N bond or further transformation of the side chains. The end products would likely be simpler organic molecules that can be integrated into microbial metabolic cycles.

Oxidative Degradation Mechanisms of this compound

Advanced Oxidation Processes (AOPs) are effective in degrading nitrosamines. These processes generate highly reactive hydroxyl radicals that can initiate the degradation of these compounds. The reaction of hydroxyl radicals with nitrosamines is generally rapid, with second-order rate constants in the range of 10^8 to 10^9 M⁻¹s⁻¹. The primary mechanism of hydroxyl radical-induced degradation is hydrogen atom abstraction from the alkyl groups attached to the nitrogen atom.

For this compound, there are two primary sites for hydrogen abstraction: the deuterated methyl group and the benzylic methylene group. The abstraction of a deuterium (B1214612) atom from the methyl-d3 group would lead to the formation of a carbon-centered radical. Similarly, abstraction of a hydrogen atom from the benzylic position, which is activated by the adjacent phenyl ring, would also form a carbon-centered radical. This benzylic radical is stabilized by resonance with the aromatic ring, making this position particularly susceptible to oxidative attack. Quantum mechanical calculations on NDMA have identified three potential initial degradation mechanisms induced by hydroxyl radicals: H atom abstraction from the methyl group, HO• addition to the amine nitrogen, and HO• addition to the nitrosyl nitrogen nih.gov.

Once the initial carbon-centered radical is formed, it can undergo several subsequent reactions, including reacting with molecular oxygen to form a peroxyl radical. These reactions can lead to a cascade of further degradation, ultimately resulting in the cleavage of the N-N bond and the formation of various byproducts. For instance, the degradation of NDMA by hydroxyl radicals can lead to the formation of methylamine and formaldehyde pacewater.com.

Ozonation is another important oxidative degradation process. While direct ozonation of some nitrosamines can be slow, ozone can contribute to the formation of hydroxyl radicals, especially in the presence of hydrogen peroxide (O3/H2O2), which then drive the degradation. Studies on the ozonation of various N-nitrosamines have shown that the efficiency of removal is dependent on the molecular structure of the nitrosamine, with those having more aliphatic carbon atoms showing a higher degree of transformation scispace.com.

It is important to note that the degradation of N-nitrosamines can sometimes lead to the formation of other, potentially harmful, byproducts. Therefore, a thorough understanding of the degradation pathways is essential for a complete environmental risk assessment.

To illustrate the kinetics of oxidative degradation for a related compound, the following table presents data on the degradation of N-nitrosodimethylamine (NDMA) by hydroxyl radicals.

| Parameter | Value | Reference |

| Hydroxyl Radical Rate Constant for NDMA | 4.3 x 10⁸ M⁻¹s⁻¹ | pacewater.com |

This table presents data for N-nitrosodimethylamine (NDMA) as a proxy, due to the lack of specific data for this compound.

Sorption and Leaching Characteristics in Environmental Matrices

The environmental fate and transport of this compound are significantly influenced by its sorption to soil and sediment and its potential for leaching into groundwater. As with its degradation, specific experimental data on the sorption and leaching of this particular deuterated compound are scarce. However, its behavior can be predicted by examining the properties of similar N-nitrosamines and general principles of environmental chemistry.

Sorption is the process by which a chemical adheres to solid particles in the environment, such as soil organic matter or clay minerals. The extent of sorption is often described by the soil-water partition coefficient (Kd), which is the ratio of the concentration of the chemical in the soil to its concentration in the water at equilibrium. A higher Kd value indicates stronger sorption and less mobility.

For organic compounds like N-nitrosamines, sorption is often correlated with the organic carbon content of the soil and the compound's octanol-water partition coefficient (Kow). Compounds with higher Kow values are more hydrophobic and tend to sorb more strongly to soil organic matter. A study on the adsorption of various nitrosamines on granular activated carbon found a good linear relationship between the maximum adsorption capacity and the Kow of the nitrosamines semanticscholar.org.

N-nitrosamines are generally considered to be relatively polar compounds, suggesting that their sorption to soil and sediment may be limited, particularly in soils with low organic matter content. One study found that several N-nitrosamines were resistant to degradation in soil and water, implying they could be persistent and mobile in the environment nih.gov. Another study on nitramines, which are structurally related to nitrosamines, showed that sorption was greater in organic-rich soils compared to mineral soils gassnova.no.

Leaching is the process by which a chemical dissolves in water and moves downward through the soil profile. Compounds with low sorption potential (low Kd) and high water solubility are more likely to leach into groundwater. Given the expected moderate polarity of this compound, it may have a moderate to high potential for leaching, especially in sandy soils with low organic matter. Agricultural activities, such as the use of nitrogen fertilizers and pesticides, have been identified as potential sources of N-nitrosamines in groundwater nih.gov.

The potential for N-nitrosamines to contaminate drinking water sources is a significant concern due to their carcinogenicity. The World Health Organization (WHO) has set a guideline value for NDMA in drinking water based on a 10⁻⁵ cancer risk level nih.gov.

The following table provides octanol-water partitioning coefficients (Kow) for some common N-nitrosamines to illustrate the range of hydrophobicity within this class of compounds. A higher log Kow value generally suggests a greater potential for sorption.

| Compound | log Kow |

| N-Nitrosodimethylamine (NDMA) | -0.57 |

| N-Nitrosodiethylamine (NDEA) | 0.46 |

| N-Nitrosodi-n-propylamine (NDPA) | 1.49 |

| N-Nitrosodi-n-butylamine (NDBA) | 2.52 |

| N-Nitrosopiperidine (NPIP) | 0.35 |

| N-Nitrosopyrrolidine (NPYR) | -0.27 |

This table presents data for common N-nitrosamines to provide context for the potential sorption behavior of this compound, for which specific data is not available.

Computational and Theoretical Studies on N Nitrosobenzylmethyl D3 Amine

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the stable conformations and geometric parameters of N-nitrosamines. For N-Nitrosobenzylmethylamine, the non-deuterated analogue, these calculations reveal key structural features that are also applicable to the deuterated compound.

A primary characteristic of N-nitrosamines is the planarity or quasi-planarity of the atoms connected to the N-N bond (the Cα-N-N-O moiety). This planarity arises from the partial double bond character of the N-N bond, which results from the delocalization of the lone pair of electrons on the amine nitrogen into the π-system of the nitroso group. This restricted rotation around the N-N bond leads to the existence of conformational isomers, typically referred to as E and Z isomers. mdpi.comnih.gov DFT calculations on asymmetrical N-nitrosamines have been used to predict the relative energies of these isomers, with the E configuration often being more stable. mdpi.com

For N-Nitrosobenzylmethylamine, the two primary conformers would be defined by the orientation of the benzyl (B1604629) and methyl groups relative to the N=O bond. Computational studies on similar molecules, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine, have established typical bond lengths and angles for the nitrosamine (B1359907) functional group. nih.govresearchgate.net These studies, using methods like B3LYP and MP2, provide a reliable basis for the expected geometry of N-Nitrosobenzylmethyl-d3-amine. nih.govresearchgate.net The barrier to rotation around the N-N bond in acyclic dialkylnitrosamines is significant, on the order of ~23 kcal/mol, which is a testament to its double bond character. nih.gov

Table 1: Predicted Geometric Parameters for the N-Nitrosamine Moiety

| Parameter | Typical Calculated Value | Reference Compound(s) |

|---|---|---|

| N-N Bond Length | ~1.34 Å | NDMA |

| N-O Bond Length | ~1.24 Å | NDMA |

| C-N-N Bond Angle | ~117-119° | N-Nitrosodiethylamine |

| N-N-O Bond Angle | ~113-114° | N-Nitrosodiethylamine |

This table is generated based on data from computational studies on analogous N-nitrosamine compounds. researchgate.netnih.gov

Electronic Structure and Reactivity Predictions

The electronic structure of this compound dictates its chemical reactivity. Quantum chemical calculations are employed to determine properties such as charge distribution, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations provide insight into the molecule's stability and the likely sites for electrophilic or nucleophilic attack. frontiersin.orgnih.gov

For N-nitrosamines, the distribution of electron density is of particular interest. Natural Bond Orbital (NBO) analysis on related compounds shows a significant negative charge on the oxygen atom and a complex charge distribution around the two nitrogen atoms. nih.govresearchgate.net The dipole moment is also a key indicator of the electronic nature of the molecule and is influenced by the molecular conformation. nih.gov

Molecular Dynamics Simulations for Solvent and Protein Interactions (if applicable to non-safety mechanistic studies)

While specific molecular dynamics (MD) simulation studies on this compound are not widely available, the methodology is highly applicable for studying its behavior in biological environments. MD simulations can model the interactions of a ligand with its surrounding solvent molecules and, more importantly, with biological macromolecules such as proteins.

In the context of non-safety mechanistic studies, MD simulations could be used to investigate the binding of this compound within the active site of a cytochrome P450 enzyme. Such simulations provide a dynamic picture of the protein-ligand complex, revealing key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for substrate recognition and positioning for catalysis. heraldopenaccess.us Studies on other nitrosamines have used molecular docking and MD simulations to explore their interactions with proteins like CYP2A13 and human serum albumin. heraldopenaccess.usmdpi.com These simulations can reveal the preferred orientation of the substrate in the active site, which is essential for understanding the regioselectivity of the metabolic process. heraldopenaccess.us The results from these simulations, such as binding free energies, can help explain why certain nitrosamines are better substrates for specific enzymes than others.

Isotope Effect Modeling for Deuterated Analogs

The substitution of hydrogen with deuterium (B1214612) in the methyl group of this compound is expected to produce a significant kinetic isotope effect (KIE) on its metabolic activation. The rate-determining step in the bioactivation of many nitrosamines is the enzymatic hydroxylation at an α-carbon, which involves the cleavage of a C-H bond. nih.gov

The theoretical basis for the KIE lies in the difference in zero-point vibrational energy (ZPVE) between a C-H bond and a C-D bond. The C-D bond is stronger and has a lower ZPVE than the C-H bond. Consequently, more energy is required to break the C-D bond, leading to a higher activation energy for the reaction and a slower reaction rate for the deuterated compound. This is known as a primary KIE.

While specific theoretical modeling of the KIE for this compound has not been reported, experimental studies on related compounds like N-nitrosodimethylamine-d6 (NDMA-d6) provide strong evidence for this effect. Deuteration of NDMA leads to a significant decrease in its metabolic rate. nih.gov Computational modeling can be used to quantify this effect by calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. From these frequencies, the ZPVEs can be determined, and the KIE can be predicted using transition state theory.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| N-Nitrosobenzylmethylamine | |

| N-Nitrosodimethylamine | NDMA |

Future Directions and Emerging Research Avenues for N Nitrosobenzylmethyl D3 Amine

Development of Green Synthetic Routes for Deuterated Nitrosamines

The synthesis of deuterated nitrosamines, including N-Nitrosobenzylmethyl-d3-amine, traditionally involves methods that may utilize hazardous reagents and solvents. The future of its synthesis is geared towards the adoption of green chemistry principles to minimize environmental impact and enhance safety. musechem.com Research is anticipated to focus on solvent-free reaction conditions, the use of safer nitrosating agents, and the development of more atom-economical processes. rsc.org

One promising approach is the use of mechanochemistry, where mechanical force, such as ball milling, initiates chemical reactions in the solid state, often eliminating the need for bulk solvents. usp.org This technique has shown high conversion rates for the synthesis of non-labeled nitrosamines and could be adapted for creating isotopically labeled standards like this compound. usp.org Such a method would reduce solvent waste and could lead to higher efficiency, particularly when working with expensive isotopically labeled precursors. usp.org

Another green approach involves exploring alternative nitrosating agents to replace traditional reagents. For instance, tert-butyl nitrite (B80452) (TBN) has been used for N-nitrosation under solvent-free conditions, offering a potentially cleaner reaction profile. rsc.org Future studies could optimize these conditions for deuterated precursors, aiming for high-yield, high-purity synthesis of this compound with minimal environmental footprint. The development of such sustainable methods is crucial for the continued supply of these important analytical standards. musechem.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Nitrosamines

| Feature | Traditional Synthesis | Emerging Green Routes |

| Solvent Use | Often requires organic solvents | Aims for solvent-free (mechanochemistry) or greener alternatives (e.g., water, ionic liquids) rsc.org |

| Reagents | May use harsh nitrosating agents | Explores milder and safer reagents (e.g., tert-butyl nitrite, transnitrosation agents) rsc.orgorganic-chemistry.org |

| Energy Input | Typically thermal heating | Mechanical energy (milling) or catalysis at lower temperatures usp.org |

| Waste Generation | Can produce significant solvent and reagent waste | Reduced waste through higher atom economy and solvent elimination rsc.org |

| Efficiency | Variable yields and potential for side reactions | High conversions and improved selectivity reported in some cases usp.org |

Integration with High-Throughput Screening Methodologies in Analytical Research

This compound serves as a critical internal standard in analytical testing, particularly for the quantification of trace-level nitrosamine (B1359907) impurities in pharmaceuticals, food, and environmental samples. veeprho.comesslabshop.comclearsynth.com Its structural similarity to potential contaminants, combined with its distinct mass difference due to the deuterium (B1214612) atoms, allows for precise and accurate quantification using mass spectrometry-based methods like GC-MS and LC-MS. x-chemrx.comnih.govsigmaaldrich.com

The growing concern over nitrosamine contamination has necessitated the analysis of a vast number of samples, driving the need for high-throughput screening (HTS) methodologies. nih.govijpsjournal.com The future will see a tighter integration of deuterated standards like this compound into automated HTS workflows. researchgate.net This involves developing rapid sample preparation techniques and fast chromatographic methods that can handle large batches of samples while maintaining the high accuracy afforded by isotope dilution mass spectrometry. nih.gov

The reliability of HTS is critically dependent on the quality and consistency of the internal standard. ijpsjournal.com Therefore, this compound is essential for validating these methods, ensuring they meet the stringent requirements of regulatory bodies for sensitivity and accuracy. veeprho.compmda.go.jp As HTS technologies evolve, the role of stable isotope-labeled standards will become even more central to ensuring data integrity in large-scale screening campaigns for genotoxic impurities. nih.govresearchgate.net

Advanced Spectroscopic Probes for Real-Time Monitoring of Nitrosamine Reactions

Understanding the kinetics and mechanisms of nitrosamine formation and degradation is crucial for developing effective mitigation strategies. Future research will likely explore the use of this compound as a probe in conjunction with advanced spectroscopic techniques for real-time reaction monitoring. rsc.orgmpg.de

Techniques like Flow Nuclear Magnetic Resonance (FlowNMR) spectroscopy allow for the continuous, non-invasive monitoring of chemical reactions as they occur. rsc.orgnih.gov By using this compound or its precursors, researchers could directly observe the deuterium signal to track the progress of a reaction, identify transient intermediates, and obtain precise kinetic data. mpg.de The distinct NMR signal of deuterium provides a clear window into the reaction without interference from the signals of non-deuterated components.

Other methods, such as Raman and fluorescence spectroscopy, also offer potential for real-time analysis. mdpi.comlongdom.org While not directly observing the deuterium atom, the vibrational modes of the molecule are subtly altered by the isotopic substitution. Advanced computational models could correlate these spectral shifts to the reaction progress. The use of isotopically labeled compounds like this compound with these powerful analytical tools can provide unprecedented insight into the dynamics of nitrosamine chemistry. wikipedia.org

Deepening Understanding of Isotope Effects in Complex Reaction Mechanisms

The deuterium label in this compound is not just a passive mass tag for analytical quantification; it is a powerful tool for elucidating reaction mechanisms through the study of kinetic isotope effects (KIE). symeres.comias.ac.in A KIE is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. nih.gov

Research on other nitrosamines, such as N-nitrosodimethylamine (NDMA), has demonstrated a significant deuterium isotope effect. sigmaaldrich.comnih.gov When hydrogen atoms on the carbons adjacent (in the alpha-position) to the nitroso group are replaced with deuterium, the rate of metabolic activation by cytochrome P450 enzymes decreases. sigmaaldrich.comacs.orgnih.gov This is because the cleavage of the carbon-deuterium (C-D) bond is slower than the cleavage of a carbon-hydrogen (C-H) bond, and this bond-breaking step is often the rate-limiting step in the bioactivation pathway that leads to carcinogenicity. sigmaaldrich.comnih.gov

Table 2: Deuterium Isotope Effects on the Metabolism of N-nitrosodimethylamine (NDMA)

| Parameter | NDMA (non-deuterated) | [2H6]NDMA (deuterated) | Isotope Effect | Reference |

| Apparent Km (μM) | Lower | 5-fold higher | Slower binding/reaction | sigmaaldrich.com |

| Apparent Ki (μM) | 59 | 441 | 7.5-fold difference | sigmaaldrich.com |

| Mutagenicity | Higher | Lower | Reduced activity | nih.gov |

By analogy, the deuterium atoms on the methyl group of this compound provide a built-in probe for studying its own reaction mechanisms. Future research can leverage this compound to perform detailed KIE studies on its formation, degradation, and potential metabolic pathways. symeres.com Quantifying the isotope effect can help determine the transition state structure of key reaction steps, providing fundamental insights that are crucial for predicting reactivity and developing strategies to control nitrosamine formation. ias.ac.innih.gov

Q & A

Q. What structural factors determine the nitrosation potential of amines, and how do they apply to N-Nitrosobenzylmethyl-d3-amine?

Secondary amines, such as benzylmethylamine (the precursor to this compound), are highly susceptible to nitrosation due to their ability to form stable N-nitrosamines. Tertiary alkyl amines and primary amines typically do not form nitrosamines under standard conditions, while tertiary aryl amines undergo C-nitrosation (on the aromatic ring) rather than N-nitrosation . For experimental design, structural analogs or computational modeling (e.g., QSAR) can predict nitrosation likelihood when direct data are unavailable .

Q. What methodologies are recommended for detecting trace this compound in biological or environmental matrices?

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) paired with isotopically labeled internal standards (e.g., deuterated analogs like this compound) is optimal for sensitivity and specificity. Gas chromatography-mass spectrometry (GC-MS) is less suitable due to thermal instability of nitrosamines. Method validation should include spike-and-recovery experiments in relevant matrices to account for matrix effects .

Q. How should researchers safely handle this compound given its toxicity profile?

Key precautions include:

- Use of fume hoods and PPE (nitrile gloves, lab coats, safety goggles) to prevent dermal/ocular exposure .

- Storage in sealed containers at room temperature, away from nitrosating agents (e.g., nitrites) .

- Emergency protocols: Immediate rinsing for skin/eye contact and medical consultation for ingestion (oral LD₅₀ in rats: 18 mg/kg) .

Q. What regulatory thresholds apply to this compound in pharmaceutical research?

The AI (Acceptable Intake) for nitrosamines is typically ≤0.03 µg/day for compounds classified as IARC Group 2B (possibly carcinogenic). For this compound, this threshold requires analytical methods with limits of detection (LOD) ≤0.01 ppm in drug substances .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium in this compound) improve mechanistic studies of nitrosamine metabolism?

Deuterium labeling enables precise tracking of metabolic pathways via mass spectrometry. For example, the d₃ label stabilizes the compound against metabolic degradation, allowing researchers to distinguish parent compounds from metabolites in vivo. This is critical for identifying bioactivation pathways (e.g., CYP450-mediated oxidation) .

Q. What experimental strategies mitigate N-nitrosamine formation during synthesis or storage of amine-containing compounds?

Q. How should contradictory data on this compound carcinogenicity be resolved?

Discrepancies between in vitro mutagenicity (Ames test) and in vivo carcinogenicity studies require:

- Dose-response analysis: Assess thresholds for tumorigenicity in rodent models (e.g., TD₅₀ values).

- Mechanistic studies: Evaluate DNA adduct formation using ³²P-postlabeling or LC-MS/MS .

- Cross-species extrapolation: Compare metabolic activation pathways in human vs. rodent hepatocytes .

Q. What advanced analytical techniques are used to profile this compound impurities in complex mixtures?

Q. How can computational models predict the environmental persistence of this compound?

QSAR models using log P (1.55) and water solubility (4.5 g/L) suggest moderate bioaccumulation potential. Environmental fate studies should prioritize hydrolysis kinetics (pH-dependent degradation) and photolysis half-lives in aquatic systems. Ecotoxicity data are lacking; default assessment factors (×1000) are recommended for risk characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.